molecular formula C6H6BrNO2 B2926887 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one CAS No. 1227502-35-3

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B2926887
CAS No.: 1227502-35-3
M. Wt: 204.023
InChI Key: OGSDHARUPWHNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-bromo-3-(hydroxymethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSDHARUPWHNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one typically involves the bromination of 3-(hydroxymethyl)pyridin-2(1H)-one. One common method is the reaction of 3-(hydroxymethyl)pyridin-2(1H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the compound produced.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-(hydroxymethyl)pyridin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 5-Bromo-3-(carboxymethyl)pyridin-2(1H)-one.

    Reduction: 3-(hydroxymethyl)pyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The following table summarizes critical differences between 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one and analogous pyridin-2(1H)-one derivatives:

Compound Name Substituents Molecular Formula XLogP3 Key Properties/Applications Reference
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one -Br (C5), -CH₂OH (C3) C₆H₆BrNO₂ 0.3 High polarity, versatile for derivatization
5-Bromo-3-methoxypyridin-2(1H)-one -Br (C5), -OCH₃ (C3) C₆H₆BrNO₂ 0.8 Reduced solubility; stable ether linkage
5-Bromo-1-methylpyridin-2(1H)-one -Br (C5), -CH₃ (N1) C₆H₆BrNO N/A Enhanced metabolic stability; alkylation at N1
3-Amino-5-bromopyridin-2(1H)-one -Br (C5), -NH₂ (C3) C₅H₅BrN₂O N/A Nucleophilic amino group; potential for coupling
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one -Br (C5), -F (C3), -CH₃ (N1) C₇H₆BrFNO N/A Electronegative F enhances stability and bioactivity

Structural and Functional Analysis

Hydroxymethyl vs. Methoxy Group (C3 Position)
  • Polarity : The hydroxymethyl group in the target compound increases hydrophilicity (XLogP3 = 0.3) compared to the methoxy analog (XLogP3 = 0.8), making it more suitable for aqueous-phase reactions .
  • Reactivity : The -CH₂OH group can undergo oxidation to a carboxylic acid or serve as a site for esterification, whereas the methoxy group is inert under most conditions .
Bromine vs. Other Halogens
  • Bromine’s larger atomic size and polarizability enhance halogen bonding interactions in drug-receptor complexes compared to smaller halogens like fluorine .
Substituents at N1 Position
  • Alkyl groups (e.g., -CH₃ in 5-Bromo-1-methylpyridin-2(1H)-one) improve metabolic stability by blocking oxidative degradation at the nitrogen site .

Pharmacological Relevance

  • For example, ester prodrugs can improve oral bioavailability .
  • Fluoro and Methoxy Analogs : Commonly used in kinase inhibitors and antimicrobial agents due to their electron-withdrawing effects and stability .

Biological Activity

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one features a bromine atom and a hydroxymethyl group attached to a pyridine ring. This unique structure contributes to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer properties of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one have also been explored. A study highlighted its ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Mechanism of Action:
The compound's mechanism involves interaction with specific molecular targets, modulating enzyme activity and affecting cell signaling pathways critical for cancer cell survival and proliferation.

Study on Anticancer Effects

A notable study published in a peer-reviewed journal evaluated the cytotoxicity of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one against several cancer cell lines. The results indicated:

  • IC50 values were significantly lower than those of control compounds.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 5-Bromo-2-(hydroxymethyl)pyridine, 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one exhibited superior biological activity due to the combined effects of the bromine and hydroxymethyl groups.

The biological activity of 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It can inhibit key enzymes involved in microbial growth and cancer cell metabolism.
  • Receptor Modulation: The compound may modulate receptors associated with apoptosis and cell cycle regulation.

Research Applications

The compound is being investigated for various applications:

  • Pharmaceutical Development: As a precursor for novel drug formulations targeting infections and cancers.
  • Synthetic Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.